异甘草素

描述

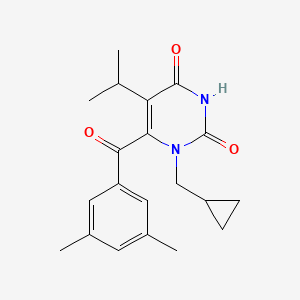

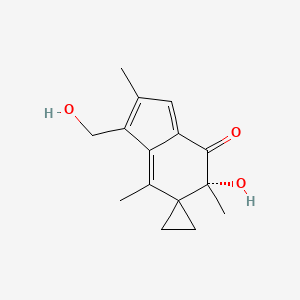

Isoliquiritigenin is a phenolic chemical compound found in licorice, specifically in the roots of Glycyrrhiza glabra. It is a chalcone, a type of natural phenol, and is known for its various pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities . It has also demonstrated potential in targeted cancer therapy .

科学研究应用

Isoliquiritigenin has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular signaling pathways and gene expression.

Medicine: Investigated for its potential in treating cancer, inflammation, and microbial infections

Industry: Used in the development of pharmaceuticals, nutraceuticals, and cosmetics.

作用机制

Isoliquiritigenin (ISL) is a phenolic chemical compound found in licorice . It has been shown to exhibit a variety of biological activities, including anti-inflammatory and antioxidant properties .

Target of Action

ISL has been found to be a potent GABA-A benzodiazepine receptor positive allosteric modulator . It can target miR-301b/LRIG1 signaling pathways , and it also interacts with dopamine D1, D3, and vasopressin V1A receptors .

Mode of Action

ISL interacts with its targets in a variety of ways. It acts as a potent positive allosteric modulator of the GABA-A benzodiazepine receptor, with an affinity 65 times higher than diazepam . It can also target miR-301b/LRIG1 signaling pathways, resulting in the inhibition of melanoma growth in vitro .

Biochemical Pathways

ISL affects several biochemical pathways. It inhibits the upstream of the nuclear factor kappa B (NF-κB) pathway and activates the nuclear factor erythroid related factor 2 (Nrf2) pathway . It also regulates mitochondrial dynamics, which play a role in the inflammatory response .

Pharmacokinetics

ISL is poorly absorbed by the body, which limits its clinical usage . Cocrystallization has been used to modify its unfavorable physicochemical properties and enhance its bioavailability . The pharmacokinetics of ISL after intravenous and oral administration have been studied, but more research is needed to fully understand its ADME properties .

Result of Action

The molecular and cellular effects of ISL’s action are diverse. It has been shown to suppress human melanoma growth by targeting miR-301b/LRIG1 signaling . It also reduces inflammation by mediating various cellular processes . Furthermore, it has been found to have neuroprotective functions .

Action Environment

The action, efficacy, and stability of ISL can be influenced by various environmental factors. For example, the bioavailability of ISL can be enhanced through cocrystallization . .

生化分析

Biochemical Properties

Isoliquiritigenin has been recognized as a potent GABA-A benzodiazepine receptor positive allosteric modulator . It interacts with these receptors with a higher affinity than diazepam . This interaction influences the biochemical reactions within the body, particularly those related to the nervous system .

Cellular Effects

Isoliquiritigenin has demonstrated protective efficacy against acute neural injury . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory activity also plays a significant role in its cellular effects .

Molecular Mechanism

At the molecular level, Isoliquiritigenin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can target miR-301b/LRIG1 signaling pathways, resulting in the inhibition of melanoma growth in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, Isoliquiritigenin has shown stability and long-term effects on cellular function . For instance, nanoparticles of Isoliquiritigenin have been developed to improve its bioavailability and stability .

Dosage Effects in Animal Models

In animal models, the effects of Isoliquiritigenin vary with different dosages . For instance, in Sprague-Dawley rats, no toxic reactions were observed at doses of 27.5 mg/(kg∙day), 55 mg/(kg∙day), and 110 mg/(kg∙day) of Isoliquiritigenin for 30 days and 90 days .

Metabolic Pathways

Its interaction with GABA-A benzodiazepine receptors suggests that it may be involved in neurotransmitter metabolism .

Transport and Distribution

The development of Isoliquiritigenin nanoparticles suggests efforts to improve its distribution and accumulation within the body .

Subcellular Localization

Its interaction with GABA-A benzodiazepine receptors suggests that it may be localized in the nervous system .

准备方法

Synthetic Routes and Reaction Conditions: Isoliquiritigenin can be synthesized through several methods. One common method involves the use of malonyl-CoA and 4-coumaroyl-CoA as substrates, catalyzed by the enzyme 6’-deoxychalcone synthase . Another method involves the extraction from licorice roots using solvents like ethanol or methanol .

Industrial Production Methods: In industrial settings, isoliquiritigenin is often produced through the extraction from licorice roots followed by purification processes. The use of high-performance liquid chromatography (HPLC) is common for the separation and purification of isoliquiritigenin . Additionally, nanoemulsion techniques have been developed to enhance the solubility and stability of isoliquiritigenin for biomedical applications .

化学反应分析

Types of Reactions: Isoliquiritigenin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinones.

Reduction: It can be reduced to form dihydrochalcones.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents like halogens and nucleophiles are used under mild to moderate conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the nucleophile used.

相似化合物的比较

Liquiritigenin: Another chalcone found in licorice with similar anti-inflammatory and antioxidant properties.

Naringenin: A flavonoid with antioxidant and anti-inflammatory activities.

Hesperetin: A flavonoid known for its anti-inflammatory and antioxidant effects.

Uniqueness of Isoliquiritigenin: Isoliquiritigenin is unique due to its potent activity as a GABA-A receptor modulator and its ability to target specific signaling pathways like miR-301b/LRIG1, making it a promising candidate for targeted cancer therapy .

属性

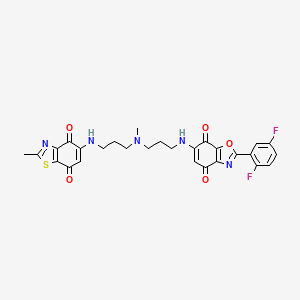

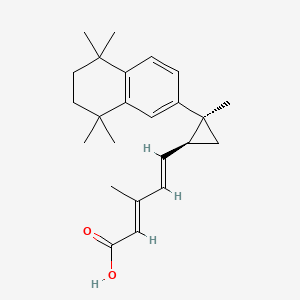

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDRHHKMWQZJHT-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022466 | |

| Record name | Isoliquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

961-29-5, 13745-20-5 | |

| Record name | Isoliquiritigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliquiritigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4,4'-Trihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoliquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4,4'-trihydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoliquiritigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 204 °C | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isoliquiritigenin exerts its effects through various mechanisms, including:

- Soluble guanylate cyclase activation: Isoliquiritigenin directly activates soluble guanylate cyclase, leading to increased cyclic GMP (cGMP) levels. This activation causes vasorelaxation in vascular smooth muscle cells. []

- TGF-β1-SMAD signaling blockade: Isoliquiritigenin disrupts the TGF-β1 signaling pathway by inhibiting TGF-β receptor I kinase (TGF-β RI) and downstream SMAD proteins, ultimately reducing connective tissue growth factor (CTGF) expression and mitigating mesangial fibrosis. []

- H2 histamine receptor antagonism: Isoliquiritigenin selectively binds to and antagonizes H2 histamine receptors (H2R), effectively reducing H2R-mediated physiological responses, including cAMP production and gastric acid secretion. []

- Matrix metalloproteinase (MMP) inhibition: Isoliquiritigenin effectively inhibits the expression and activity of MMP-2 and MMP-9, enzymes involved in extracellular matrix degradation. This inhibition is linked to the suppression of p38 MAPK phosphorylation. [, ]

- NLRP3 inflammasome inhibition: Isoliquiritigenin hinders the activation of the NLRP3 inflammasome, which plays a crucial role in inflammation. This inhibition leads to reduced cleavage of caspase-1 and decreased production of mature IL-1β, mitigating inflammation in conditions like NSAID-induced enteropathy. []

- Modulation of Bcl-2 family proteins: Isoliquiritigenin impacts the balance of pro-apoptotic and anti-apoptotic proteins in the Bcl-2 family. It has been shown to upregulate Bax expression while downregulating Bcl-XL and Bcl-2 expression, promoting apoptosis in cancer cells. []

A:

- Spectroscopic data: Detailed spectroscopic data can be found in research publications focusing on the isolation and structural elucidation of isoliquiritigenin. [, ] Please refer to those publications for specific spectroscopic information.

- Formulation in liposomes: Isoliquiritigenin has been successfully formulated into liposomes, suggesting its compatibility with lipid-based delivery systems. []

- Stability in liposomal formulations: Studies indicate that isoliquiritigenin liposomes exhibit good stability, as evidenced by their particle size distribution and encapsulation efficiency. []

ANone:

- Enzymatic conversion: While isoliquiritigenin itself is a potent relaxant, it exists in low amounts in its natural source, licorice. Treatment with naringinase can convert its less active glycosidic forms, like isoliquiritin, into isoliquiritigenin, significantly increasing the overall relaxant activity of the extract. []

- Liposomal formulation: Isoliquiritigenin has been successfully encapsulated in liposomes, improving its delivery and potentially enhancing its bioavailability. []

ANone:

- Absorption & Bioavailability: Isoliquiritigenin exhibits high absorption after oral administration, but its bioavailability is low. [, ]

- Metabolism: Isoliquiritigenin is primarily metabolized in the small intestine and liver, undergoing glucuronidation to form various glucuronide conjugates. [, ] UGT1A1 and UGT1A9 are the major enzymes involved in the formation of the most abundant conjugate, isoliquiritigenin 4'-O-glucuronide. []

- Distribution: Isoliquiritigenin and its metabolites show high affinity to tissues such as the liver, small intestine, large intestine, and kidney. [] Notably, isoliquiritigenin displays high distribution in the stomach, contributing to its gastroprotective effects. []

- In vivo activity & efficacy: Isoliquiritigenin demonstrates a range of in vivo activities, including:

- Gastroprotective effects: Isoliquiritigenin effectively prevents indomethacin-induced gastric ulcers in mice, potentially through its ability to increase gastric mucous secretion and counteract the decrease in cyclooxygenase 2 caused by indomethacin. []

- Anti-angiogenic activity: Isoliquiritigenin inhibits fibroblast growth factor-induced angiogenesis in mice using the Matrigel plug assay. []

- Inhibition of corneal neovascularization: Topical application of isoliquiritigenin significantly reduces chemical injury-induced corneal neovascularization in mice. []

ANone:

- Anti-cancer activity: Isoliquiritigenin exhibits anti-cancer effects in various cancer cell lines, including melanoma (B16F1, B16 melanoma 4A5), gastric cancer (MKN-45, SNU719, MKN74), cervical cancer (Ca Ski, SiHa, HeLa, C-33A), tongue squamous cell carcinoma, lung cancer (SPC-A-1, SK-LU-1, 95D, KATO III), pancreatic acinar cell tumor (266-6, TGP49, TGP47), and human fibrosarcoma (HT1080). [, , , , , ]

- Anti-inflammatory activity: Isoliquiritigenin effectively reduces the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 murine macrophages. []

- Inhibition of angiogenesis: Isoliquiritigenin significantly suppresses proliferation, migration, and tube-like structure formation in human umbilical vein endothelial cells (HUVECs). [, , ]

- Prevention of colon and lung tumors: In mouse models, isoliquiritigenin demonstrates significant preventive effects against colon and lung tumor development induced by 1,2-dimethylhydrazine (DMH) and vinyl carbamate, respectively. []

- Neuroprotective effects: Isoliquiritigenin displays neuroprotective activity in a mouse model of traumatic brain injury, improving neurological function and reducing brain tissue damage. []

- Anti-diabetic potential: Isoliquiritigenin demonstrates the ability to suppress sorbitol accumulation in the red blood cells, sciatic nerve, and lens of diabetic rats, suggesting a potential role in preventing diabetic complications. []

ANone: Various analytical methods are employed in the research to analyze isoliquiritigenin, including:

- High-performance liquid chromatography (HPLC): HPLC is used to separate, identify, and quantify isoliquiritigenin in different matrices, such as plant extracts, cell culture media, and biological samples. [, , , , ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique is utilized to identify and quantify isoliquiritigenin and its metabolites in biological samples, offering detailed insights into its metabolic fate. [, ]

- MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to isoliquiritigenin treatment. [, , , , , , ]

- Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle arrest, apoptosis, and ROS production, in response to isoliquiritigenin treatment. [, , , ]

- Western blotting: This method is used to detect specific proteins and assess their expression levels, providing insights into the molecular mechanisms of isoliquiritigenin action. [, , , , , , , , , ]

- Gelatin zymography: This technique is used to assess the activity of MMPs, specifically MMP-2 and MMP-9, in response to isoliquiritigenin treatment. [, , ]

- Immunofluorescence microscopy: This imaging technique allows for the visualization of protein localization and expression within cells, providing insights into cellular processes such as NF-κB nuclear translocation. []

- Molecular docking: This computational method is employed to predict the binding affinity and interactions of isoliquiritigenin with its target proteins, such as HMG-CoA reductase and SIRT1. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。